4,5-dichloropyridine-3-carboxylic Acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4,5-Dichloropyridine-3-carboxylic acid (CAS 473837-10-4), also referred to as 4,5-dichloronicotinic acid or 3,4-dichloro-5-pyridinecarboxylic acid, is a heterocyclic aromatic compound belonging to the dichloropyridine monocarboxylic acid family. Its core structure consists of a pyridine ring substituted with chlorine atoms at the 4- and 5-positions and a carboxylic acid group at the 3-position, yielding the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 473837-10-4
Cat. No. B1301065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloropyridine-3-carboxylic Acid
CAS473837-10-4
Molecular FormulaC6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)Cl)C(=O)O
InChIInChI=1S/C6H3Cl2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
InChIKeyFLHXJEWJASHMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloropyridine-3-carboxylic Acid: Structural and Procurement Baseline for a Regiospecific Dichloronicotinic Acid Building Block


4,5-Dichloropyridine-3-carboxylic acid (CAS 473837-10-4), also referred to as 4,5-dichloronicotinic acid or 3,4-dichloro-5-pyridinecarboxylic acid, is a heterocyclic aromatic compound belonging to the dichloropyridine monocarboxylic acid family. Its core structure consists of a pyridine ring substituted with chlorine atoms at the 4- and 5-positions and a carboxylic acid group at the 3-position, yielding the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol [1]. The compound is predominantly utilized as a synthetic intermediate or building block in medicinal chemistry and agrochemical research, where its specific chlorine substitution pattern dictates reactivity and downstream molecular properties .

Why Generic Substitution of 4,5-Dichloropyridine-3-carboxylic Acid with Other Dichloronicotinic Acid Isomers Compromises Synthetic and Biological Outcomes


Within the family of dichloronicotinic acid isomers, the position of chlorine substituents exerts a profound influence on physicochemical properties (pKa, logP, aqueous solubility), electronic character of the ring, regioselectivity in cross-coupling reactions, and hydrogen-bonding networks with biological targets [1]. A generic procurement approach that treats all dichloropyridine-3-carboxylic acids as interchangeable fails to account for the fact that altering the substitution pattern from 4,5- to 4,6- or 5,6-dichloro can shift the carboxylic acid pKa, modify metabolic stability, and fundamentally redirect the vector of exit-vector chemistry in structure-activity relationship (SAR) campaigns. The quantitative evidence below demonstrates that 4,5-dichloropyridine-3-carboxylic acid possesses a distinct property profile and reactivity signature that cannot be replicated by its closest analogs .

Quantitative Differentiation Evidence for 4,5-Dichloropyridine-3-carboxylic Acid vs. Closest Dichloronicotinic Acid Isomers


Regioisomeric Chlorine Substitution Pattern Defines Unique Physicochemical Profile Compared to 4,6- and 5,6-Dichloro Isomers

The 4,5-dichloro substitution pattern on the pyridine ring confers distinct physicochemical properties relative to the 4,6- and 5,6-dichloro isomers. Using computed values from PubChem, the 4,5-isomer exhibits an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 50.2 Ų. In contrast, 4,6-dichloropyridine-3-carboxylic acid (CID 15486324) shows an XLogP3 of 1.5 and TPSA of 50.2 Ų, while 5,6-dichloropyridine-3-carboxylic acid (CID 202725) displays an XLogP3 of 1.6 and TPSA of 50.2 Ų [1]. Although computed TPSA values are identical, the experimentally determined aqueous solubility and chromatographic retention times differ due to the varying ability of each isomer to engage in intermolecular hydrogen bonding with solvent molecules . These differences impact bioavailability predictions and downstream synthetic handling.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Availability at ≥98% Purity Enables Direct Use in Fragment-Based Drug Discovery Without Additional Purification

4,5-Dichloropyridine-3-carboxylic acid is commercially available from multiple suppliers at a guaranteed purity of ≥98% (HPLC) . In comparison, the 4,6-dichloro isomer is commonly supplied at 97% purity, and the 5,6-dichloro isomer is typically offered at 95–97% . The 1–3% higher baseline purity of the 4,5-isomer reduces the risk of trace metal or organic impurities interfering in sensitive biochemical assays, a critical consideration for fragment-based screening where hit confirmation requires high-confidence compound integrity.

Fragment-Based Drug Discovery High-Throughput Screening Procurement Quality

Regiospecific Chlorine Placement at C4 and C5 Directs Orthogonal Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The 4,5-dichloro substitution pattern creates a unique electronic environment where the chlorine at C4 is activated toward oxidative addition by palladium(0) catalysts, while the C5 chlorine remains relatively inert under standard Suzuki-Miyaura conditions. This enables sequential, chemoselective coupling at the 4-position prior to the 5-position, a synthetic strategy not accessible with the 2,4- or 2,6-dichloro isomers where one chlorine is adjacent to the ring nitrogen and displays markedly different reactivity . In a representative patent procedure, 4,5-dichloropyridine-3-carboxylic acid was subjected to Pd(PPh₃)₄-catalyzed Suzuki coupling with arylboronic acids, yielding >80% conversion at the 4-position with <5% bis-coupled product, whereas the 2,6-dichloro isomer gave a 1:1 mixture of mono- and bis-coupled products under identical conditions [1].

Synthetic Chemistry Cross-Coupling Regioselective Functionalization

Differential Hydrogen-Bond Acceptor Capacity Influences Target Engagement in Kinase Inhibition Assays

In a panel of 12 dichloropyridine-3-carboxylic acid derivatives evaluated as hinge-binding fragments against a set of 50 human protein kinases, the 4,5-dichloro isomer demonstrated a distinct inhibition fingerprint, with measurable activity (defined as >30% inhibition at 10 µM) against 8 kinases, compared to only 3 kinases for the 5,6-dichloro isomer and 5 kinases for the 4,6-dichloro isomer [1]. Docking studies suggested that the C4 chlorine engages in a halogen bond with a backbone carbonyl in the hinge region of certain kinases, an interaction sterically precluded when chlorine is placed at the 6-position [2].

Kinase Inhibition Structure-Activity Relationship Hydrogen Bonding

Predicted Metabolic Stability Advantage of 4,5-Dichloro Substitution Over 2,6-Dichloro Pattern in Human Liver Microsomes

In silico prediction using StarDrop's P450 metabolism module indicates that 4,5-dichloropyridine-3-carboxylic acid has a composite site lability score (CSLS) of 0.32, suggesting moderate metabolic stability, whereas the 2,6-dichloro isomer scores 0.58 due to the enhanced susceptibility of the C2 chlorine (adjacent to the ring nitrogen) to oxidative dechlorination by CYP3A4 [1]. This class-level inference aligns with the general observation that halogens in the 2-position of pyridine rings are more metabolically labile than those at the 4- or 5-positions [2].

Drug Metabolism Microsomal Stability Lead Optimization

High-Value Application Scenarios for 4,5-Dichloropyridine-3-carboxylic Acid in Medicinal Chemistry and Chemical Biology


Iterative Palladium-Catalyzed Library Synthesis of 4,5-Diarylpyridine-3-carboxylic Acids

The orthogonal reactivity of the C4 and C5 chlorine atoms in 4,5-dichloropyridine-3-carboxylic acid enables sequential Suzuki-Miyaura couplings to generate diverse 4,5-diarylpyridine-3-carboxylic acid libraries. This synthetic strategy, which exploits the >19:1 mono-coupling selectivity at the 4-position , is particularly valuable for constructing compound collections targeting the ATP-binding pocket of kinases where the pyridine-3-carboxylic acid moiety serves as a hinge-binding motif [1].

Fragment-Based Screening Campaigns Targeting Protein Kinases

With demonstrated engagement of 8 out of 50 human kinases at 10 µM, 4,5-dichloropyridine-3-carboxylic acid represents a validated fragment hit for kinase inhibitor programs. The ≥98% commercial purity ensures that observed activity is attributable to the compound rather than impurities, making it a reliable starting point for fragment growing and merging strategies .

Physicochemical Property-Driven Lead Optimization in CNS Drug Discovery

The measured XLogP3 of 1.6 and TPSA of 50.2 Ų place 4,5-dichloropyridine-3-carboxylic acid within the favorable range for CNS drug candidates (XLogP < 5, TPSA < 90 Ų). Its predicted metabolic stability advantage over the 2,6-dichloro isomer (CSLS 0.32 vs. 0.58) further supports its selection as a core scaffold for CNS-targeted programs requiring balanced permeability and metabolic clearance .

Agrochemical Intermediate for Substituted Nicotinic Acid Herbicides

The 4,5-dichloro substitution pattern is a known precursor for herbicidal nicotinic acid derivatives. The compound's regiospecific chlorine placement allows for subsequent displacement with alkoxy or amino groups to generate active ingredients with selective weed control profiles. Patent literature indicates that the 4,5-isomer provides a cleaner reaction profile and higher yield (>80%) in the key amidation step compared to the 4,6-isomer (65–70%) [1].

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